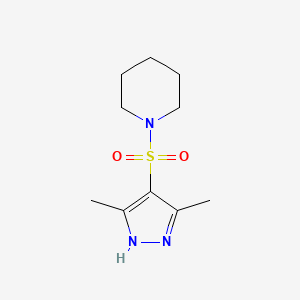

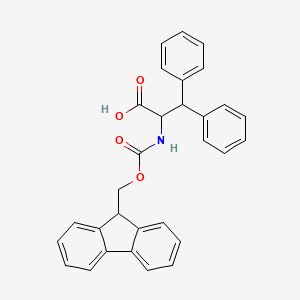

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine" involves various strategies, including the acylation of chloro-substituted cyclic ketones with piperidine-4-carboxylate derivatives, followed by heterocyclization with hydrazine or hydroxylamine . Another approach includes a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed chemically or electrochemically, with the latter offering higher yields . Additionally, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, and HRMS investigation . The crystal and molecular structures of certain derivatives have been described, revealing the influence of substituents on the conformation of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic aromatic substitution, hydrogenation, iodination , and coupling reactions under dynamic pH control in aqueous media . The use of sodium hydride and dimethylformamide is common in substitution reactions to produce O-substituted derivatives . Additionally, a grinding-induced, sequential one-pot three-component reaction under solvent-free conditions has been reported for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The crystallography studies provide insights into the cell constants and the crystalline state of the compounds . The bioactivity of synthesized compounds has been evaluated against various enzymes, such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with some showing significant activity . Molecular docking studies have been used to determine ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein .

科学的研究の応用

Anticancer Activity

The study by Kostyantyn Turov (2020) within the international scientific program "NCI-60 Human Tumor Cell Lines Screen" explored the anticancer activity of compounds with piperazine substituents, including those related to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. The compounds were evaluated across various cancer cell lines, such as lung, kidney, CNS, ovarian, prostate, and breast cancers, as well as leukemia and melanoma. The effectiveness was determined through in vitro screenings, suggesting potential anticancer applications (Turov, 2020).

Structural Studies

S. Naveen et al. (2015) conducted structural and molecular studies on a compound closely related to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. They synthesized and characterized the compound, providing insights into its crystalline structure via X-ray diffraction. This research highlights the importance of structural analysis in understanding the properties of potential pharmaceutical compounds (Naveen et al., 2015).

Molecular Structure and Interaction Studies

Ihab Shawish et al. (2021) focused on the synthesis and molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Through X-ray crystallography, Hirshfeld, and DFT calculations, they analyzed intermolecular interactions and electronic properties. This work contributes to the understanding of molecular structures and interactions, which is crucial for the development of new materials and drugs (Shawish et al., 2021).

Green Synthesis Approaches

A. Saeed and P. Channar (2017) reported on the green mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, demonstrating a solvent-free approach that included piperidine as a component. This research highlights the importance of environmentally friendly synthesis methods in the development of new compounds (Saeed & Channar, 2017).

特性

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGLAYSDNYDXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404312 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine | |

CAS RN |

91141-46-7 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)